N-(4-Amino-fenil)-isonicotinamida

Descripción general

Descripción

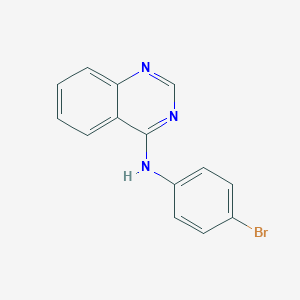

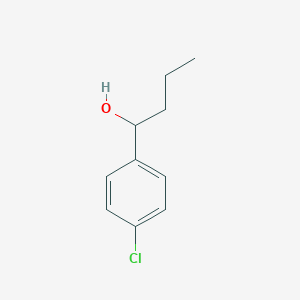

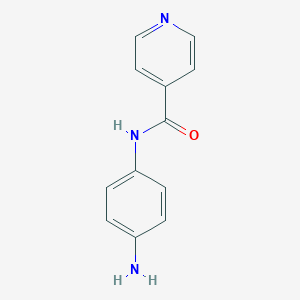

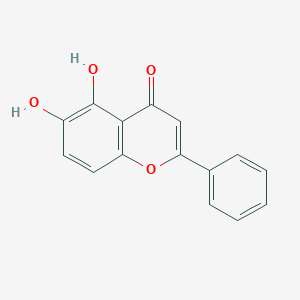

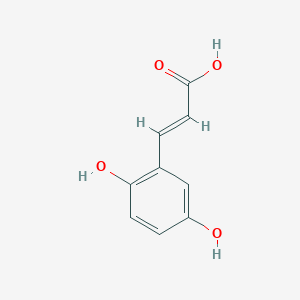

N-(4-Amino-phenyl)-isonicotinamide is a chemical compound with the molecular formula C12H11N3O and a molecular weight of 213.24 . It is used for proteomics research .

Synthesis Analysis

The synthesis of compounds similar to N-(4-Amino-phenyl)-isonicotinamide has been reported in the literature. For instance, a novel diamine monomer 4-amino-N-(4-amino-phenyl)-benzamide (DABA) containing an amide group was introduced to modify the polyimide of pyromellitic dianhydride (PMDA) and 4,4′-oxydianiline (ODA) by copolymerization . The most important synthesis of phthalimides, which are structurally similar to N-(4-Amino-phenyl)-isonicotinamide, is the dehydrative condensation of phthalic anhydride at high temperatures with primary amines .Molecular Structure Analysis

The molecular structure of N-(4-Amino-phenyl)-isonicotinamide can be analyzed using various techniques. The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involving N-(4-Amino-phenyl)-isonicotinamide can be complex. For instance, the introduction of DABA containing an amide group can improve the order degree of macromolecule and form hydrogen bonds between the main chains, which results in the improvement of mechanical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(4-Amino-phenyl)-isonicotinamide can be inferred from similar compounds. For instance, 4-Aminophenyl sulfone is a crystalline compound that turns purple on contact with air . The polyimide films obtained from DABA and ODA have excellent mechanical properties and thermal stability .Aplicaciones Científicas De Investigación

He realizado búsquedas para encontrar aplicaciones de investigación científica detalladas para N-(4-Amino-fenil)-isonicotinamida, pero desafortunadamente, la información disponible es limitada y no proporciona un análisis exhaustivo de las aplicaciones únicas de este compuesto. Los resultados de la búsqueda mencionan principalmente su disponibilidad para su compra para la investigación proteómica y como estándar de referencia para las pruebas farmacéuticas .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

N-(4-Amino-phenyl)-isonicotinamide, also known as N-(4-Aminophenyl)isonicotinamide, is a complex organic compound that interacts with multiple targets. Similar compounds have been shown to interact with various enzymes and proteins, suggesting a broad range of potential targets .

Mode of Action

It’s suggested that this compound may exert its effects through interactions with its targets, leading to changes in cellular processes . For instance, similar compounds have been shown to exhibit antimicrobial activity, suggesting a potential for membrane perturbation and intracellular interactions .

Biochemical Pathways

Based on its structural similarity to other compounds, it may influence a variety of pathways, potentially including those involved in microbial growth and proliferation .

Result of Action

Similar compounds have been shown to exhibit antimicrobial activity, suggesting that this compound may also have potential antimicrobial effects .

Análisis Bioquímico

Biochemical Properties

N-(4-Amino-phenyl)-isonicotinamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been found to interact with copper(II) complexes, forming coordination compounds that exhibit unique structural and redox properties . These interactions suggest that N-(4-Amino-phenyl)-isonicotinamide can influence the activity of enzymes and proteins involved in redox reactions and metal ion homeostasis. Additionally, it has been shown to bind to DNA and serum albumin, indicating its potential role in modulating genetic and protein functions .

Cellular Effects

N-(4-Amino-phenyl)-isonicotinamide affects various types of cells and cellular processes. It has been observed to exhibit anti-inflammatory properties by inhibiting reactive oxygen species (ROS) generation . This compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of enzymes involved in oxidative stress responses. The anti-inflammatory effects of N-(4-Amino-phenyl)-isonicotinamide suggest its potential use in treating inflammatory diseases and conditions associated with oxidative stress .

Molecular Mechanism

The molecular mechanism of N-(4-Amino-phenyl)-isonicotinamide involves its interaction with biomolecules at the molecular level. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Molecular docking studies have revealed that N-(4-Amino-phenyl)-isonicotinamide binds to the active site of COX-2, preventing the enzyme from catalyzing the production of pro-inflammatory mediators . This inhibition of COX-2 activity is a key aspect of the compound’s anti-inflammatory mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-Amino-phenyl)-isonicotinamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that N-(4-Amino-phenyl)-isonicotinamide maintains its anti-inflammatory properties and continues to inhibit ROS generation and COX-2 activity in vitro . These findings suggest that the compound can provide sustained therapeutic effects in laboratory settings.

Dosage Effects in Animal Models

The effects of N-(4-Amino-phenyl)-isonicotinamide vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound exhibit significant anti-inflammatory effects without causing toxicity . At high doses, N-(4-Amino-phenyl)-isonicotinamide can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential side effects.

Metabolic Pathways

N-(4-Amino-phenyl)-isonicotinamide is involved in metabolic pathways related to nucleotide biosynthesis and one-carbon metabolism . It has been shown to perturb nucleotide pools, leading to a reduction in nucleotide levels, including cyclic adenosine monophosphate (cAMP) . This perturbation of nucleotide metabolism is thought to contribute to the compound’s anti-aging effects in yeast models . Additionally, N-(4-Amino-phenyl)-isonicotinamide interacts with enzymes involved in one-carbon metabolism, further influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of N-(4-Amino-phenyl)-isonicotinamide within cells and tissues involve interactions with transporters and binding proteins. The compound has been shown to bind to serum albumin, which may facilitate its transport in the bloodstream and distribution to various tissues . Additionally, its interaction with DNA suggests that it can localize to the nucleus and potentially influence genetic functions . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

N-(4-Amino-phenyl)-isonicotinamide exhibits specific subcellular localization patterns that influence its activity and function. It has been observed to localize to the nucleus, where it can interact with DNA and modulate gene expression . Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, such as the mitochondria, where it can influence oxidative stress responses . Understanding the subcellular localization of N-(4-Amino-phenyl)-isonicotinamide is essential for elucidating its mechanism of action and therapeutic potential.

Propiedades

IUPAC Name |

N-(4-aminophenyl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9/h1-8H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBFGQPYFGQNJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357645 | |

| Record name | N-(4-Amino-phenyl)-isonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13116-08-0 | |

| Record name | N-(4-Amino-phenyl)-isonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183491.png)

![6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B183498.png)